Contribution of high-energy conformations to NMR chemical shifts, a DFT-BOMD study†
Physical Chemistry Chemical Physics Pub Date: 2012-11-14 DOI: 10.1039/C2CP43514D
Abstract
This paper highlights the relevance of including the high-energy conformational states sampled by Born–Oppenheimer molecular dynamics (BOMD) in the calculation of time-averaged
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Journal Name:Physical Chemistry Chemical Physics
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